molecular formula C25H14ClN7Na2O11S B12738506 Disodium 5-((5-((3-chloro-2-hydroxy-5-sulphonatophenyl)azo)-2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)salicylate CAS No. 83968-51-8

Disodium 5-((5-((3-chloro-2-hydroxy-5-sulphonatophenyl)azo)-2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)salicylate

Cat. No.: B12738506
CAS No.: 83968-51-8
M. Wt: 701.9 g/mol
InChI Key: KBJHMDLUWPFTBA-UHFFFAOYSA-L
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Description

Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate is an organic compound known for its complex structure and vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is often used in various industrial applications, including dyes and pigments, due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate typically involves diazotization and coupling reactions. The process begins with the diazotization of 3-chloro-2-hydroxy-5-sulfonatophenylamine, followed by coupling with 2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate under alkaline conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the precise control of temperature, pH, and reactant concentrations. The final product is purified through filtration and recrystallization to obtain a high-purity compound suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Utilized in the production of high-performance pigments for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb light and undergo photochemical reactions. The azo groups in the molecule can undergo trans-cis isomerization upon exposure to light, leading to changes in the molecular structure and properties. This photochemical behavior is exploited in various applications, such as photodynamic therapy and photochromic materials.

Comparison with Similar Compounds

Similar Compounds

  • Disodium [3-[(5-chloro-2-hydroxyphenyl)azo]-4-hydroxy-6-[(1-oxoallyl)amino]naphthalene-2-sulphonato (3-)] [1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato (2-)]chromate (2-)
  • Disodium 5-[[4-[[3-[[3-[(2,4-diaminophenyl)azo]-2-hydroxy-5-sulphonatophenyl]azo]-2,6-dihydroxyphenyl]azo]phenyl]azo]salicylate

Uniqueness

Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate is unique due to its specific combination of functional groups, which impart distinct photochemical and electronic properties. Its ability to form stable complexes with metal ions and undergo reversible photochemical reactions makes it particularly valuable in various scientific and industrial applications.

Properties

CAS No.

83968-51-8

Molecular Formula

C25H14ClN7Na2O11S

Molecular Weight

701.9 g/mol

IUPAC Name

disodium;5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)diazenyl]-2,4-dihydroxy-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C25H16ClN7O11S.2Na/c26-16-8-14(45(42,43)44)9-17(22(16)35)30-31-19-10-18(29-28-12-3-6-20(34)15(7-12)25(38)39)23(36)21(24(19)37)32-27-11-1-4-13(5-2-11)33(40)41;;/h1-10,34-37H,(H,38,39)(H,42,43,44);;/q;2*+1/p-2

InChI Key

KBJHMDLUWPFTBA-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C(C(=CC(=C3)S(=O)(=O)[O-])Cl)O)N=NC4=CC(=C(C=C4)O)C(=O)[O-])O)[N+](=O)[O-].[Na+].[Na+]

Origin of Product

United States

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